(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone
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Overview
Description
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone is a complex organic compound with the molecular formula C₁₃H₁₄F₃N₃O₃ It is characterized by the presence of a nitro group, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone typically involves multiple steps One common method starts with the nitration of 2-trifluoromethylbenzene to introduce the nitro group This is followed by the formation of the methanone linkage through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-Nitro-2-trifluoromethyl-phenyl)-(4-methylpiperazin-1-yl)-methanone: Similar in structure but with variations in functional groups.
4-Nitro-2-(trifluoromethyl)acetanilide: Shares the trifluoromethyl and nitro groups but differs in the acetanilide moiety.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H14F3N3O3 |
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Molecular Weight |
317.26 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-nitro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C13H14F3N3O3/c1-17-4-6-18(7-5-17)12(20)10-3-2-9(19(21)22)8-11(10)13(14,15)16/h2-3,8H,4-7H2,1H3 |
InChI Key |
UDIALNGJZCKOIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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